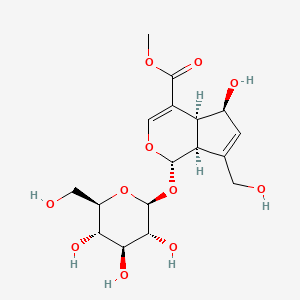
Deacetyl asperulosidic acid methyl ester
Descripción general
Descripción
Deacetyl asperulosidic acid methyl ester (DAME) is a natural compound found in the bark of the Asperula genus of plants, and is a derivative of asperulosidic acid. It is a white to off-white powder that is soluble in water and has a molecular weight of about 250 Da. DAME is a versatile compound that has a wide range of applications in scientific research, including its use in biochemical and physiological studies.
Aplicaciones Científicas De Investigación
Analgesic Properties
Deacetyl Asperulosidic Acid Methyl Ester (DAAME), derived from Ji shi teng, has been investigated for its analgesic activity in mice. Intraperitoneal administration of DAAME at specific doses showed significant inhibition of chemical and thermal nociception, without affecting motor performance or core body temperature. This suggests that DAAME's antinociception might involve ATP sensitive K+ channels, particularly in tests using capsaicin and the hot plate, warranting further exploration (Chen et al., 2012).
Phytochemical Composition
Research on the phytochemical composition of various plants, such as Hedyotis hedyotidea and Hedyotis corymbosa, has identified DAAME as one of the iridoid compounds. These studies contribute to understanding the chemotaxonomic significance and diversity of compounds in these plants, which include other iridoids and phytochemicals (Peng et al., 1998); (Li et al., 2015).
Role in Traditional Medicine
The genus Hedyotis, which includes compounds like DAAME, is used in traditional Chinese medicine for treating ailments such as colds, inflammation, and cancer. The hepatoprotective effects of H. chrysotricha, containing DAAME, have been specifically noted [(Peng et al., 1997)](https://consensus.app/papers/chemical-investigation-genus-hedyotis-isolation-peng/20fca1d4660f5cf39fb2d58bf93bf0ff/?utm_source=chatgpt).
Chromatographic Analysis and Quality Control
DAAME has been identified as a significant compound in chromatographic analyses aimed at improving quality control standards. For example, it has been used in the analysis of Yinzhihuang granules and Oldenlandia diffusa, demonstrating its importance in ensuring the quality of traditional Chinese medicine formulations (Jian-we, 2013); (Jin-mi, 2014).
Absorption and Pharmacokinetics
Studies focusing on the absorption of iridoid compounds from G. jasminoides in dogs have shown that DAAME can cross the blood-brain barrier. This indicates its potential in treating central nervous system diseases and underscores the importance of understanding the pharmacokinetics of such compounds (Jian-xun, 2011).
Anti-Inflammatory Effects
Research on the anti-inflammatory effects of iridoids from Hedyotis diffusa, including DAAME, has shown significant activity in suppressing inflammatory responses. This effect is attributed to the inhibition of key inflammatory cytokines and mediators, indicating DAAME's potential application in treating inflammation-related diseases (He et al., 2018).
Propiedades
IUPAC Name |
methyl (1S,4aS,5S,7aS)-5-hydroxy-7-(hydroxymethyl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24O11/c1-25-15(24)7-5-26-16(10-6(3-18)2-8(20)11(7)10)28-17-14(23)13(22)12(21)9(4-19)27-17/h2,5,8-14,16-23H,3-4H2,1H3/t8-,9+,10+,11-,12+,13-,14+,16-,17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSGPLSDARZNMCW-FCVLBCLDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=COC(C2C1C(C=C2CO)O)OC3C(C(C(C(O3)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CO[C@H]([C@H]2[C@@H]1[C@H](C=C2CO)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Deacetyl asperulosidic acid methyl ester | |
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[2-(Dimethylamino)ethyl]-1H-tetrazole-5-thiol](/img/structure/B1630773.png)
![Methyl 2-([[3,5-di(trifluoromethyl)phenyl]sulfonyl]amino)-4-(methylthio)butanoate](/img/structure/B1630777.png)
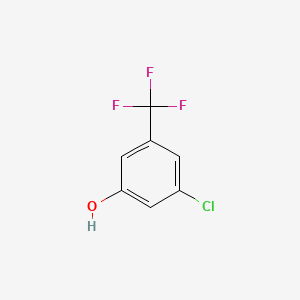
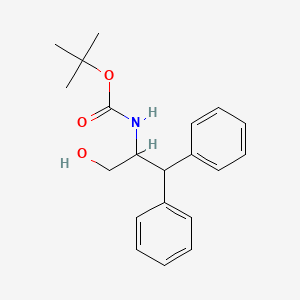
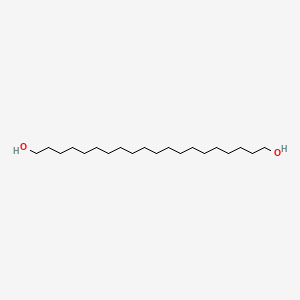
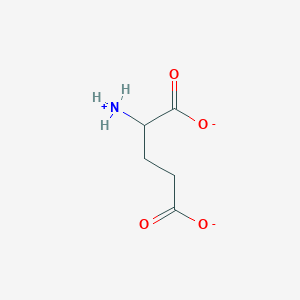
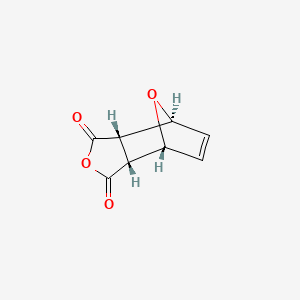
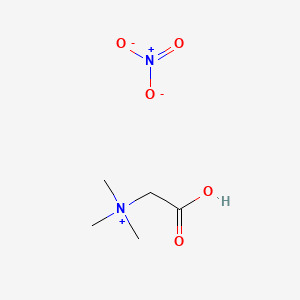
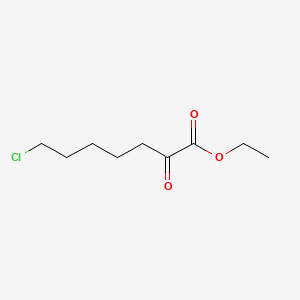
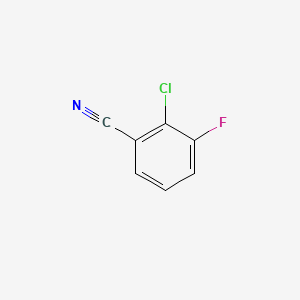
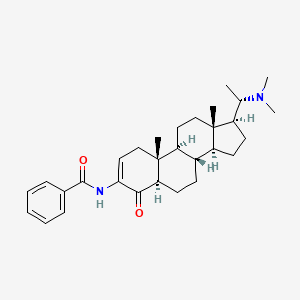
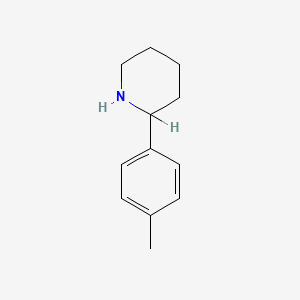
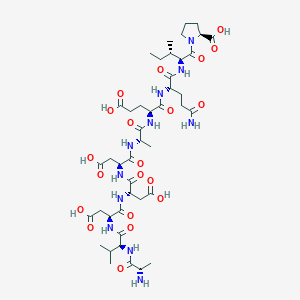
![5-[Ethyl(2-hydroxyethyl)amino]pentan-2-one](/img/structure/B1630810.png)